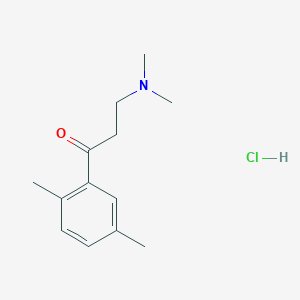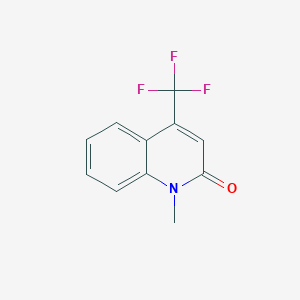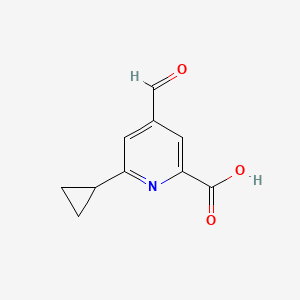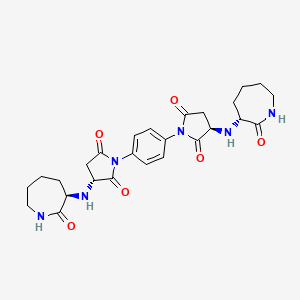
Pcsk9-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pcsk9-IN-2 is a compound that targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein involved in cholesterol metabolism. PCSK9 inhibitors, including this compound, have gained attention for their potential in treating hypercholesterolemia and cardiovascular diseases by reducing low-density lipoprotein cholesterol (LDL-C) levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: Initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Coupling Reactions: The final steps involve coupling the intermediates under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
Pcsk9-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing functional groups in this compound with other groups, using reagents like halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides and other nucleophiles are used in substitution reactions.
Major Products Formed
科学的研究の応用
Pcsk9-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study PCSK9 inhibition and its effects on cholesterol metabolism.
Biology: Investigated for its role in regulating lipid levels and its potential impact on cellular processes.
Medicine: Explored as a therapeutic agent for treating hypercholesterolemia and reducing cardiovascular risk.
作用機序
Pcsk9-IN-2 exerts its effects by binding to PCSK9, preventing it from interacting with low-density lipoprotein receptors (LDLR). This inhibition leads to increased recycling of LDLR to the cell surface, enhancing the clearance of LDL-C from the bloodstream. The molecular targets include PCSK9 and LDLR, and the pathways involved are related to cholesterol metabolism and homeostasis .
類似化合物との比較
Similar Compounds
Alirocumab: A monoclonal antibody that inhibits PCSK9, used to lower LDL-C levels.
Evolocumab: Another monoclonal antibody targeting PCSK9, with similar effects on cholesterol metabolism.
Inclisiran: A small interfering RNA that reduces PCSK9 levels, leading to lower LDL-C
Uniqueness of Pcsk9-IN-2
This compound is unique in its specific binding affinity and inhibitory effects on PCSK9. Unlike monoclonal antibodies, this compound may offer advantages in terms of stability, ease of synthesis, and potential for oral administration .
特性
分子式 |
C26H32N6O6 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC名 |
(3R)-1-[4-[(3R)-2,5-dioxo-3-[[(3R)-2-oxoazepan-3-yl]amino]pyrrolidin-1-yl]phenyl]-3-[[(3R)-2-oxoazepan-3-yl]amino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H32N6O6/c33-21-13-19(29-17-5-1-3-11-27-23(17)35)25(37)31(21)15-7-9-16(10-8-15)32-22(34)14-20(26(32)38)30-18-6-2-4-12-28-24(18)36/h7-10,17-20,29-30H,1-6,11-14H2,(H,27,35)(H,28,36)/t17-,18-,19-,20-/m1/s1 |
InChIキー |
HHZNNXTVGFYZFQ-UAFMIMERSA-N |
異性体SMILES |
C1CCNC(=O)[C@@H](C1)N[C@@H]2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)C[C@H](C4=O)N[C@@H]5CCCCNC5=O |
正規SMILES |
C1CCNC(=O)C(C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCNC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-(Tert-butoxy)phenyl)-6-(4-isopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13918160.png)

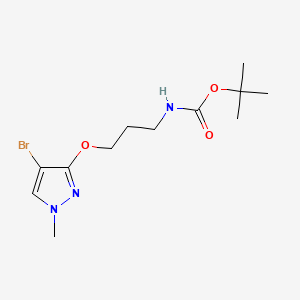
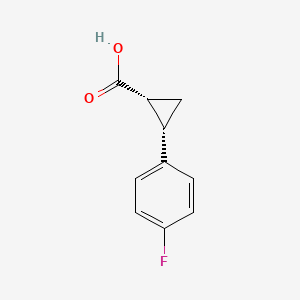

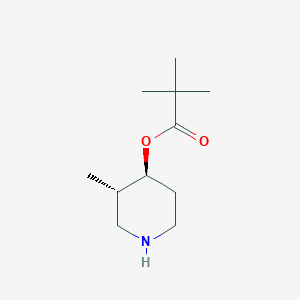
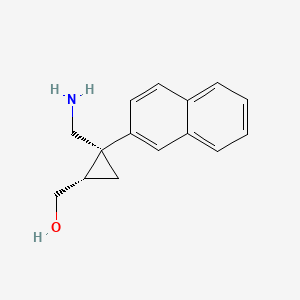
![1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)
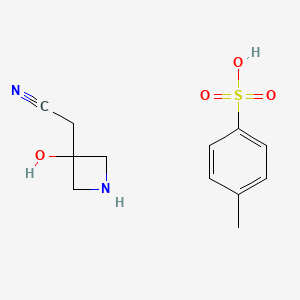
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
